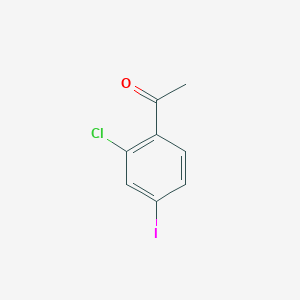

1-(2-Chloro-4-iodophenyl)ethan-1-one

Beschreibung

1-(2-Chloro-4-iodophenyl)ethan-1-one (CAS: 179943-02-3) is a halogenated acetophenone derivative with the molecular formula C₈H₆ClIO and a molecular weight of 280.49 g/mol. It is characterized as a white crystalline powder with a purity of ≥99.5% by gas chromatography . The compound features a ketone group at the 1-position of the phenyl ring, with chlorine and iodine substituents at the 2- and 4-positions, respectively. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

1-(2-chloro-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMZQQLTIPPJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Electrophilic Substitution

A common approach involves sequential halogenation of a pre-formed acetophenone derivative. Starting with 1-(2-chlorophenyl)ethan-1-one, iodination at the para position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing chlorine group directs iodination to the para position.

Key parameters include:

Direct Halogenation via Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation of 1,3-dichloro-5-iodobenzene with acetyl chloride. However, steric hindrance from the iodine substituent often limits this method’s efficiency. Modifications using microwave-assisted synthesis (150°C, 30 minutes) have improved yields to ~50%, though scalability remains challenging.

Grignard Reagent-Based Synthesis

Ketone Formation via Organomagnesium Intermediates

A scalable method involves reacting 2-chloro-4-iodophenylmagnesium bromide with acetic anhydride. The Grignard reagent is prepared by treating 2-chloro-4-iodobromobenzene with magnesium in THF under nitrogen. Key steps include:

-

Reagent Preparation : 2-Chloro-4-iodobromobenzene (1.2 eq) and Mg turnings in THF at 40°C.

-

Acetylation : Dropwise addition of acetic anhydride at −10°C, followed by quenching with ammonium chloride.

-

Yield : 82% after column chromatography (hexane/ethyl acetate).

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

1-(2-Chloro-4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using reagents like sodium borohydride (NaBH4) or potassium permanganate (KMnO4), respectively.

Major products formed from these reactions include substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

1-(2-Chloro-4-iodophenyl)ethan-1-one is characterized by its electrophilic and nucleophilic reactivity due to the presence of halogen substituents. Key reactions include:

- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine and iodine atoms.

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Redox Reactions : The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid using various reagents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules, particularly in the pharmaceutical industry. For instance, it can be utilized in the synthesis of:

- Pharmaceuticals : Derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

- Agrochemicals : Its derivatives are also explored for use in agricultural chemicals.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities. Notable findings include:

-

Antimicrobial Activity : Several studies have demonstrated that certain derivatives possess strong antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 -

Anticancer Activity : Cytotoxicity assays on human cancer cell lines have shown promising results, indicating that some derivatives can inhibit cell proliferation effectively.

Cell Line IC50 (μM) MCF-7 (Breast Cancer) 8.0 HeLa (Cervical Cancer) 5.0

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing antimicrobial agents from this compound derivatives highlighted their effectiveness against resistant bacterial strains. The researchers modified the compound's structure by substituting different functional groups, leading to enhanced activity.

Case Study 2: Anticancer Drug Development

Another significant research project investigated the anticancer potential of derivatives derived from this compound. The study involved testing various modifications on cancer cell lines, revealing that specific substitutions led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-iodophenyl)ethan-1-one in biological systems involves its interaction with cellular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function . The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Halogen Variations

1-(4-Chloro-2-iodophenyl)ethan-1-one (CAS: 1192931-73-9)

- Molecular Formula : C₈H₆ClIO (same as the target compound).

- Key Difference : Chlorine and iodine substituents are swapped (4-chloro, 2-iodo vs. 2-chloro, 4-iodo).

1-(2-Chlorophenyl)ethan-1-one and 1-(4-Chlorophenyl)ethan-1-one

- Molecular Weights : 154.59 g/mol (C₈H₇ClO).

- Key Differences : Lack iodine and have only chlorine substituents.

- Synthesis : Produced as side products (1:1 ratio) during the oxidation of secondary methyl ethers, highlighting differences in synthetic pathways compared to the iodinated target compound .

Substituent Effects: Halogens vs. Other Functional Groups

1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one (CAS: 182056-48-0)

- Molecular Formula : C₁₀H₁₁BrO₃.

- Molecular Weight : 259.10 g/mol.

- Key Differences : Bromine replaces iodine, and methoxy groups introduce electron-donating effects. This reduces molecular weight and increases polarity compared to the target compound .

2-Chloro-1-(4-hydroxyphenyl)ethan-1-one (CAS: 6305-04-0)

- Molecular Formula : C₈H₇ClO₂.

- Key Differences : Hydroxyl group at the 4-position enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The absence of iodine simplifies synthesis but reduces steric bulk .

Complex Derivatives with Additional Functional Groups

1-(4-(tert-Butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one

- Molecular Formula : C₁₄H₁₉O₂S.

- Key Differences : A sulfanylidene group and tert-butyl substituent introduce steric hindrance and electron-withdrawing effects. Melting point: 137.3–138.5°C (compared to the target compound’s unspecified melting point) .

1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one (CAS: 1094763-06-0)

- Molecular Formula : C₁₁H₈ClFN₂O.

- The imidazole ring enables coordination with metal catalysts, broadening applications in medicinal chemistry .

Halogenated Derivatives in Agrochemicals

Fungicidal Derivatives (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one)

- Key Differences: Piperidine and thiazole moieties add heterocyclic complexity, enabling fungicidal activity. These derivatives highlight the role of halogenated acetophenones as scaffolds in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.